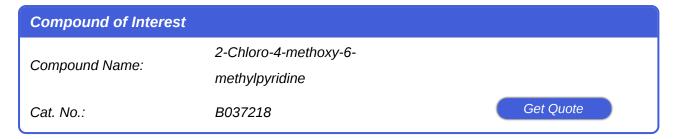


An In-depth Technical Guide to 2-Chloro-4methoxy-6-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxy-6-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom, an electron-donating methoxy group, and a methyl group on the pyridine scaffold makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

The core value of **2-Chloro-4-methoxy-6-methylpyridine** lies in the reactivity of the chlorine atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SNAr), a key reaction in pharmaceutical synthesis. This allows for the facile introduction of a wide array of functional groups, enabling the construction of diverse molecular libraries for screening against various biological targets.[1]

Chemical and Physical Properties

2-Chloro-4-methoxy-6-methylpyridine is a solid at room temperature and should be stored in a dry environment at 2-8°C. While detailed spectroscopic and physical data are not widely



published in peer-reviewed literature, the following tables summarize its key identifiers and known properties based on available chemical supplier information.

Table 1: Compound Identification

Identifier	Value
Chemical Name	2-Chloro-4-methoxy-6-methylpyridine
CAS Number	1227578-45-1
Molecular Formula	C7H8CINO
Molecular Weight	157.60 g/mol
InChI Key	CKICKGNFHKNNGD-UHFFFAOYSA-N
SMILES	CC1=CC(OC)=CC(CI)=N1

Table 2: Physical and Chemical Properties

Property	Value
Physical Form	Solid
Boiling Point	No data available
Melting Point	No data available
Storage Temperature	2-8°C, sealed in dry conditions

Note: Definitive boiling and melting points are not publicly available in the cited literature. Spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are indicated to be available from commercial suppliers but specific peak data is not provided in public sources.

Synthesis

A plausible synthetic route to **2-Chloro-4-methoxy-6-methylpyridine** involves the chlorination of a corresponding pyridine N-oxide precursor. This method is a common strategy for the regionselective introduction of a chlorine atom at the 2-position of the pyridine ring.



General Experimental Protocol: Synthesis via N-Oxide Chlorination

This protocol is a generalized procedure based on common organic synthesis techniques for similar structures.

Step 1: N-Oxidation of 4-methoxy-6-methylpyridine

- Dissolve 4-methoxy-6-methylpyridine in a suitable solvent such as dichloromethane or acetic acid.
- · Cool the solution in an ice bath.
- Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-6methylpyridine 1-oxide.

Step 2: Chlorination of 4-methoxy-6-methylpyridine 1-oxide

- Dissolve the 4-methoxy-6-methylpyridine 1-oxide from the previous step in a chlorinated solvent like dichloromethane or use phosphorus oxychloride (POCl₃) as both reagent and solvent.
- · Cool the mixture in an ice bath.
- Slowly add phosphorus oxychloride (if not used as the solvent) or another chlorinating agent.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.



- After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
- Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until pH > 7.
- Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-4-methoxy-6-methylpyridine.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of **2-Chloro-4-methoxy-6-methylpyridine** is as a versatile intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This reaction is central to the utility of this compound.

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for SNAr with an Amine

- To a solution of **2-Chloro-4-methoxy-6-methylpyridine** (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine nucleophile (1.1-1.5 eq).
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to act as a proton scavenger.



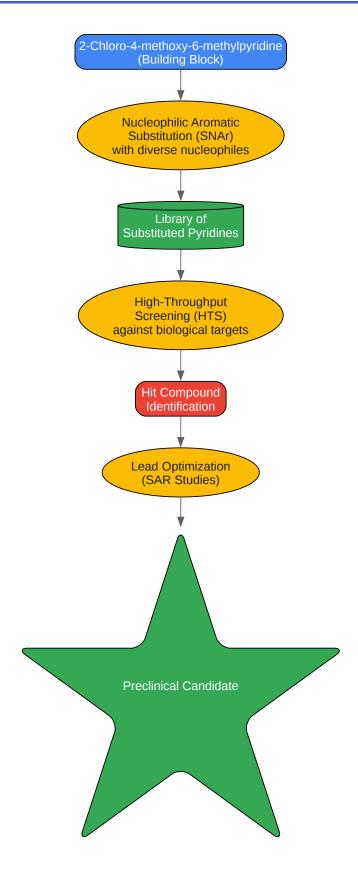




- Heat the reaction mixture at a temperature ranging from 80°C to 150°C, depending on the reactivity of the amine. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield the desired 2-amino-substituted pyridine derivative.

The following diagram illustrates a typical workflow for utilizing this building block in a drug discovery context.





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Caption: Drug Discovery Workflow Utilizing **2-Chloro-4-methoxy-6-methylpyridine**.



Biological Relevance and Potential Targets

While **2-Chloro-4-methoxy-6-methylpyridine** is primarily a synthetic intermediate, its derivatives have been investigated for a range of biological activities. The pyridine scaffold is a common feature in many approved drugs. Research suggests that derivatives of this compound may interact with various biological targets, including:

- Enzyme Inhibition: It has been suggested that this compound can act as an inhibitor of CYP1A2, an important enzyme in drug metabolism.[1]
- Neurological Targets: There is potential for derivatives to modulate metabotropic glutamate receptors, which are implicated in various neurological disorders.

Safety and Handling

2-Chloro-4-methoxy-6-methylpyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard Information

Hazard Type	GHS Classification
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Irritation	H319: Causes serious eye irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Chloro-4-methoxy-6-methylpyridine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility is primarily centered on its ability to undergo nucleophilic aromatic substitution, allowing for the efficient synthesis of diverse libraries of pyridine-containing compounds. While detailed physicochemical and spectroscopic



data are not readily available in the public domain, its established role as a synthetic intermediate underscores its importance in the ongoing quest for novel therapeutic agents. Further research into the synthesis and application of this compound is likely to yield new and innovative molecular entities with significant biological potential.

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References

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